(R)-2-(2-Methoxypyridin-4-yl)morpholine
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Overview
Description
®-2-(2-Methoxypyridin-4-yl)morpholine is a chiral compound that features a morpholine ring substituted with a methoxypyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Methoxypyridin-4-yl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and morpholine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by nucleophilic substitution with 2-methoxypyridine.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Methoxypyridin-4-yl)morpholine may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Continuous Flow Chemistry: Employing continuous flow chemistry to improve reaction efficiency and yield.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Methoxypyridin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogenating agents or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxypyridine derivative, while substitution may yield a halogenated pyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(2-Methoxypyridin-4-yl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound may be used as a ligand in binding studies to understand protein-ligand interactions. Its chiral nature makes it valuable for studying enantioselective processes.
Medicine
In medicine, ®-2-(2-Methoxypyridin-4-yl)morpholine may be investigated for its potential therapeutic properties. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(2-Methoxypyridin-4-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Methoxypyridin-4-yl)morpholine: The enantiomer of the compound, which may have different biological activities.
2-(2-Methoxypyridin-4-yl)piperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.
2-(2-Hydroxypyridin-4-yl)morpholine: A derivative with a hydroxyl group instead of a methoxy group.
Uniqueness
®-2-(2-Methoxypyridin-4-yl)morpholine is unique due to its chiral nature and the presence of both a morpholine ring and a methoxypyridine group. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-2-(2-methoxypyridin-4-yl)morpholine |
InChI |
InChI=1S/C10H14N2O2/c1-13-10-6-8(2-3-12-10)9-7-11-4-5-14-9/h2-3,6,9,11H,4-5,7H2,1H3/t9-/m0/s1 |
InChI Key |
UJBXXYYKWPLQAR-VIFPVBQESA-N |
Isomeric SMILES |
COC1=NC=CC(=C1)[C@@H]2CNCCO2 |
Canonical SMILES |
COC1=NC=CC(=C1)C2CNCCO2 |
Origin of Product |
United States |
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